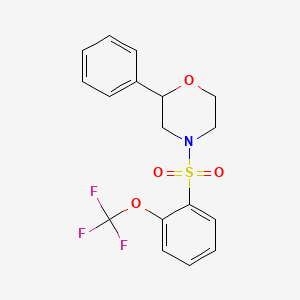
2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C17H16F3NO4S . It has an average mass of 387.373 Da and a monoisotopic mass of 387.075226 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula C17H16F3NO4S . It has an average mass of 387.373 Da and a monoisotopic mass of 387.075226 Da .Applications De Recherche Scientifique
Analytical Chemistry and Antioxidant Activity
Antioxidant Activity Measurement : Studies have developed and reviewed analytical methods to determine antioxidant activity, highlighting the importance of assays such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP). These methods are critical in evaluating the antioxidant potential of compounds, including morpholine derivatives, in various fields from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Pharmacology
Molecular Mechanisms of Drug Action : The insulin-mimetic/sensitizing activity of certain sulfonylurea drugs, which could include morpholine derivatives, has been reviewed, focusing on their action in pancreatic β cells and peripheral tissues. This includes the activation of protein kinase C and enhancement of glucose transporter expression, which are critical for understanding the pharmacological profiles of these compounds (Müller, 2000).
Environmental Sciences
Perfluorinated Compound Analysis : Research on the environmental impact of perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), has shed light on their persistence and toxicity. These studies provide a context for understanding the environmental behavior of related compounds, including those with morpholine structures, and underscore the importance of monitoring their presence in the environment (Liu & Avendaño, 2013).
Emerging Contaminants : Reviews on emerging poly- and perfluoroalkyl substances (PFAS) in aquatic environments have identified over 455 new PFASs, highlighting the ongoing challenge of identifying and managing these persistent environmental contaminants. This includes understanding their bioaccumulation, degradation pathways, and potential health impacts, which could be relevant for structurally similar compounds like "2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine" (Xiao, 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-8-4-5-9-16(14)26(22,23)21-10-11-24-15(12-21)13-6-2-1-3-7-13/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOIMAAVAZLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B2681806.png)
![3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2681809.png)
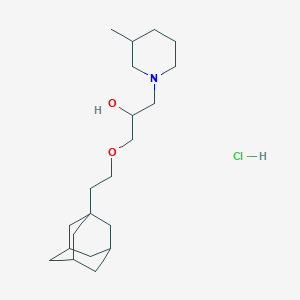

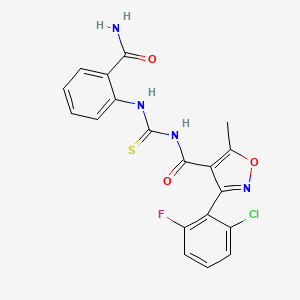
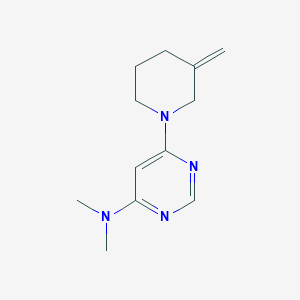

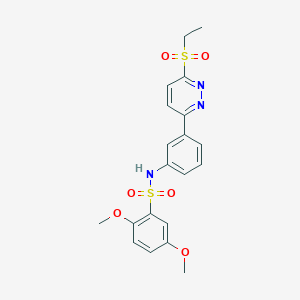
![2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2681817.png)
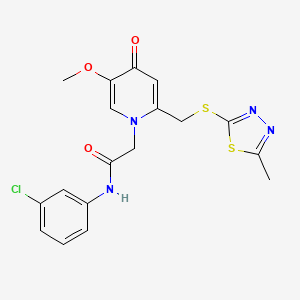
![4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2681823.png)
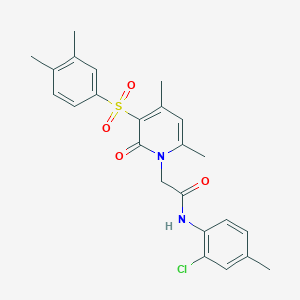
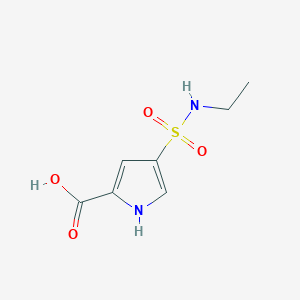
![2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681829.png)
